5-Amino-3-(5-thiazolyl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC18336625
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N5S |
|---|---|
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | 5-(1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C5H5N5S/c6-5-8-4(9-10-5)3-1-7-2-11-3/h1-2H,(H3,6,8,9,10) |
| Standard InChI Key | WORGEBLLEPMBPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=N1)C2=NC(=NN2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at position 3 with a 5-thiazolyl group and at position 5 with an amino group. This arrangement creates a planar, conjugated system that enables π-π stacking interactions and hydrogen bonding. The thiazole ring introduces sulfur-based reactivity, while the amino group enhances solubility and participation in tautomeric equilibria.
Tautomerism and Prototropic Effects
Analogous 1,2,4-triazoles exhibit annular tautomerism, where proton shifts between nitrogen atoms alter electronic distribution. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrate prototropic tautomerism via NMR and X-ray crystallography . In 5-amino-3-(5-thiazolyl)-1H-1,2,4-triazole, tautomerism likely stabilizes the 1H-tautomer due to intramolecular hydrogen bonding between the amino group and thiazole nitrogen.
Spectroscopic Signatures
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NMR: The amino proton typically resonates at δ 6.5–7.0 ppm, while thiazole protons appear downfield (δ 8.0–9.0 ppm) .
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IR: Stretching vibrations for N–H (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) are characteristic.
Synthetic Methodologies
Cyclocondensation Strategies
Synthesis of 1,2,4-triazole-thiazole hybrids often employs cyclocondensation of thioureas or thiosemicarbazides with α-haloketones. A representative pathway involves:
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Formation of Thiosemicarbazide Intermediate:
Reaction of aminoguanidine hydrochloride with carbon disulfide yields a thiosemicarbazide precursor. -
Cyclization with 2-Bromo-5-thiazolylacetone:
Microwave-assisted cyclization under basic conditions (e.g., K₂CO₃/DMF) forms the triazole-thiazole scaffold .
Example Reaction Conditions
| Starting Materials | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aminoguanidine hydrochloride | CS₂, NaOH, EtOH, reflux | 75–80 | |
| Thiosemicarbazide + 2-bromo-5-thiazolylacetone | K₂CO₃, DMF, MW, 120°C, 30 min | 65 |
Post-Functionalization Approaches
Secondary modifications include:
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Acylation: Amino group acylation with chloroformates enhances lipophilicity .
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Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) improves stability and bioactivity.
Biological Activities
Antimicrobial Properties
1,2,4-triazole-thiazole hybrids exhibit potent activity against Gram-positive bacteria and fungi. For example:
Comparative MIC Values (µg/mL)
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| 5-Amino-1,2,4-triazole-thiazole hybrids | 2–8 | 8–16 | 4–16 | |
| Fluconazole | – | – | 16–32 |
Mechanistically, these compounds inhibit fungal lanosterol 14α-demethylase (CYP51) via heme iron coordination.
Anticancer Activity
Triazole-thiazole derivatives induce apoptosis in cancer cells by:
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Kinase Inhibition: JNK inhibitors like BI-78D3 (IC₅₀ = 0.5 µM) share structural motifs with the target compound .
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DNA Intercalation: Planar aromatic systems disrupt DNA replication .
Applications in Drug Development
Enzyme-Targeted Therapeutics
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JNK Inhibition: Substituents at the triazole 3-position (e.g., 5-nitrothiazole) are critical for kinase binding .
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CYP450 Modulation: Thiazole sulfur coordinates with cytochrome P450 isoforms, altering drug metabolism.
Antibacterial Agents
Hybrids with 5-nitrothiazole moieties show enhanced potency against MRSA (MIC = 4 µg/mL) .
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry: Solvent-free microwave synthesis reduces reaction times (<30 min) and improves yields .
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Continuous Flow Systems: Scalable production via microreactors minimizes waste.
Biological Screening Gaps
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